SBI-0206965

Description

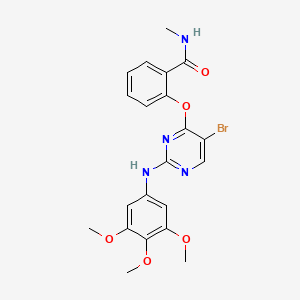

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGBSJERNQRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884220-36-3 | |

| Record name | 2-(5-bromo-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-yloxy)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SBI-0206965 in Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SBI-0206965, detailing its core mechanism of action in the context of autophagy. It is intended for an audience with a background in cell biology, kinase signaling, and cancer research.

Introduction: this compound as a Modulator of Autophagy

This compound is a potent, cell-permeable small molecule initially identified as a highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3][4] ULK1 is the sole serine/threonine kinase in the core autophagy machinery, making it a prime target for therapeutic intervention, particularly in cancers that rely on autophagy for survival.[2][5] this compound has become a critical tool for elucidating the role of ULK1 in autophagy and has shown potential in cancer therapy, especially in combination with other agents.[2][5] This guide will dissect its mechanism, quantitative parameters, and the experimental approaches used to characterize its function.

Core Mechanism of Action: Inhibition of the ULK1 Kinase Complex

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1] The initiation of autophagy is tightly controlled by a complex signaling network, with the ULK1 kinase complex at its core.

The Role of ULK1 in Autophagy Initiation

Under nutrient-rich conditions, the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase is active and directly phosphorylates and inactivates the ULK1 complex, thereby suppressing autophagy.[4] Conversely, under conditions of nutrient deprivation or cellular stress, mTORC1 is inhibited, and AMP-activated protein kinase (AMPK) is activated.[6][7] AMPK can then directly phosphorylate and activate ULK1.[4][5]

Activated ULK1 initiates the formation of the autophagosome by phosphorylating several key downstream components of the autophagy machinery.[8] These substrates include ATG13, FIP200 (RB1CC1), Beclin1 (BECN1), and the class III phosphoinositide 3-kinase (PI3K), Vps34, which are crucial for the subsequent steps of autophagosome nucleation and elongation.[2][5][8][9]

This compound as a Direct Inhibitor of ULK1/2

This compound acts as a direct, ATP-competitive inhibitor of the kinase activity of ULK1.[2] By binding to the kinase domain, it prevents ULK1 from phosphorylating its downstream targets, effectively halting the initiation of the autophagy cascade.[2][5] This leads to an accumulation of autophagy substrates like p62 and an increase in the unprocessed form of LC3B (LC3B-I).[1] The compound is highly selective for ULK1 over its close homolog ULK2.[1][3][6]

Interplay with mTOR and Synergistic Effects

Many cancer cells utilize autophagy as a pro-survival mechanism to resist chemotherapy or targeted agents like mTOR inhibitors.[2][5] Inhibition of mTOR, while intended to halt proliferation, can induce a robust autophagic response that allows cells to survive.[2][6]

This compound has been shown to effectively block this mTOR inhibition-induced autophagy.[2][3][6] When combined with mTOR inhibitors (e.g., AZD8055, rapamycin), this compound converts the typical cytostatic (growth-arresting) effect of mTOR inhibition into a potent cytotoxic (cell-killing) response.[2][4][8] This synergistic effect provides a strong rationale for the dual inhibition of ULK1 and mTOR in cancer therapy.[2][8]

Off-Target Effects: AMPK Inhibition

While initially identified as a ULK1 inhibitor, subsequent studies have revealed that this compound is also a potent inhibitor of AMPK.[6][7] In some contexts, it has been reported to be an even more effective inhibitor of AMPK than ULK1.[7][10] This is a critical consideration for researchers, as AMPK is a master regulator of cellular metabolism and also an activator of ULK1. Therefore, some cellular effects of this compound may be attributable to its inhibition of AMPK signaling, independent of or in addition to its effects on ULK1.[7][11] Extended kinase screening has shown it can inhibit other kinases, often those with a large "gatekeeper" residue like methionine in the ATP-binding pocket.[7][11]

Signaling Pathway Visualization

The following diagram illustrates the central role of ULK1 in the autophagy pathway and the inhibitory actions of mTORC1 and this compound.

Caption: this compound inhibits autophagy by targeting the ULK1 kinase complex and AMPK.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|

| ULK1 | 108 | [1][2][3][6] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay.

Table 2: Cellular Activity and Treatment Conditions

| Cell Line | Assay Type | Effective Concentration (µM) | Duration (hours) | Observed Effect | Source |

|---|---|---|---|---|---|

| A549 (NSCLC) | Cell Viability (CCK8) | Dose-dependent (tested up to 20 µM) | 72 | Reduced cell viability | [5] |

| A549 (NSCLC) | Autophagy Inhibition | 5 | N/A | Suppressed mTOR inhibition-induced autophagy | [2] |

| A498/ACHN (ccRCC) | Apoptosis/Autophagy | 10 | 24 | Induced apoptosis, inhibited autophagy | [12] |

| HEK293T | Substrate Phosphorylation | ~5 | N/A | Inhibited Vps34 phosphorylation | [2] |

| Various | General Use | 10 - 50 | 1 - 72 | General range for cell-based assays |[4] |

Experimental Protocols and Workflows

Characterization of this compound involves a series of biochemical and cell-based assays. Below are generalized protocols for key experiments.

In Vitro ULK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ULK1.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a kinase buffer (e.g., 25 mM MOPS pH 7.5, 15 mM MgCl₂, 1 mM EGTA).[3]

-

Components: The reaction includes purified, active Flag-ULK1 enzyme, a suitable substrate (e.g., recombinant GST-Atg101 or a synthetic peptide), and ATP (often radiolabeled γ-³²P-ATP at ~100 µM).[3]

-

Inhibitor Addition: Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a set time (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped. If using γ-³²P-ATP, the reaction products are separated by SDS-PAGE, the gel is dried, and phosphorylation is detected by autoradiography using a PhosphorImager.[3] Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure ADP production via a luminescent signal.[13]

-

Analysis: The signal intensity is quantified to determine the level of kinase activity at each inhibitor concentration, and the data is used to calculate the IC₅₀ value.

Caption: Workflow for a standard in vitro ULK1 kinase assay to determine IC₅₀.

Cell-Based Autophagy Assay (LC3B Turnover)

This assay measures the flux of autophagy in cells by monitoring the levels of the autophagosome-associated protein LC3B.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., A549, ACHN) are cultured to ~70-80% confluency.[12]

-

Induction of Autophagy: Autophagy is induced by treating cells with an mTOR inhibitor (e.g., 100 nM rapamycin) or by nutrient starvation (e.g., culture in EBSS medium).[12][14]

-

Inhibitor Treatment: Cells are co-treated with the autophagy inducer and various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).[12] A lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1 is often used in a parallel well to block the degradation of autophagosomes, allowing for measurement of autophagic flux.

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3B and p62. An antibody for a housekeeping protein (e.g., ACTIN) is used for normalization.[12]

-

Analysis: The levels of the lipidated, autophagosome-associated form of LC3B (LC3B-II) relative to the cytosolic form (LC3B-I) are quantified. Inhibition of autophagy by this compound is indicated by a decrease in the LC3B-II/LC3B-I ratio and an accumulation of the autophagy substrate p62.[12]

Caption: Workflow for a cell-based Western blot assay to measure autophagic flux.

Apoptosis and Cell Viability Assays

These assays determine the cytotoxic effects of this compound, particularly when combined with other drugs.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in multi-well plates (e.g., 96-well).

-

Treatment: Cells are treated with this compound alone, a chemotherapeutic agent (e.g., cisplatin) or mTOR inhibitor alone, or a combination of both for a defined period (e.g., 72 hours).[5]

-

Viability Measurement (CCK8/MTT): For viability, a reagent like CCK-8 is added to the wells.[5] The absorbance, which correlates with the number of viable cells, is measured using a plate reader.

-

Apoptosis Detection (Flow Cytometry): For apoptosis, cells are harvested and stained with Annexin V and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

-

Apoptosis Detection (Western Blot): Alternatively, apoptosis can be detected by Western blotting for cleaved forms of PARP and Caspase 8.[12]

-

Analysis: The percentage of viable cells or the percentage of apoptotic cells is calculated for each treatment condition to assess the cytotoxic and synergistic effects.[5]

Caption: Workflow for assessing cell viability and apoptosis after this compound treatment.

Conclusion

This compound is a pivotal chemical probe for studying the role of ULK1 in autophagy. Its primary mechanism of action is the direct inhibition of ULK1/2 kinase activity, which blocks the initiation of the autophagic process. This action is particularly relevant in oncology, where this compound can synergize with mTOR inhibitors to induce potent tumor cell death.[2][8] However, researchers must remain cognizant of its significant off-target activity against AMPK, which can confound the interpretation of cellular effects.[7] The continued use of this compound, alongside genetic approaches like ULK1 knockdown, will be essential for dissecting the nuanced roles of autophagy in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. stemcell.com [stemcell.com]

- 7. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

SBI-0206965: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SBI-0206965 is a potent, cell-permeable small molecule inhibitor primarily targeting Unc-51 like Autophagy Activating Kinase 1 (ULK1) , a critical initiator of the autophagy pathway.[1][2][3] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, intended for researchers and professionals in drug development. While ULK1 is its principal target, it is crucial to note that this compound also exhibits significant inhibitory activity against AMP-activated protein kinase (AMPK) and a range of other kinases, a factor that requires careful consideration in experimental design and data interpretation.[4][5][6][7]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, ULK1, its close homolog ULK2, and the significant off-target, AMPK. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) | Species | Assay Conditions | Reference |

| ULK1 | 108 | Human | In vitro kinase assay | [1][2][8][9] |

| ULK2 | 711 | Human | In vitro kinase assay | [1][2][9] |

| AMPK (α1β1γ1) | 160 - 590 | Human | Cell-free phosphorylation assay (depending on ATP concentration) | [8] |

Beyond these primary and major off-targets, a broader kinase screen of 456 kinases revealed that at a concentration of 10 µM, this compound inhibits a limited number of other kinases, including FAK, FLT3, Src, and Jak3.[2] Notably, FAK and FLT3 were inhibited with an IC50 similar to that of ULK1.[2] A separate screen against 140 human protein kinases showed inhibition of AMPK-related kinases such as NUAK1 and MARK3/4, with potency equal to or greater than that for AMPK or ULK1.[4][5][6][10]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of ULK1 Inhibition by this compound

Caption: this compound inhibits ULK1, blocking autophagy and promoting apoptosis.

Experimental Workflow: In Vitro ULK1 Kinase Assay

Caption: Workflow for determining the inhibitory effect of this compound on ULK1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against ULK1.[1]

Objective: To quantify the inhibitory effect of this compound on the kinase activity of ULK1.

Materials:

-

Recombinant human ULK1 enzyme

-

Substrate: GST-tagged Atg101

-

This compound (dissolved in DMSO)

-

Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)

-

[γ-32P]ATP (radiolabeled ATP)

-

Cold ATP (non-radiolabeled)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant ULK1 enzyme, GST-Atg101 substrate, and varying concentrations of this compound (or DMSO as a vehicle control) in the kinase buffer.

-

Pre-incubation: Gently mix the components and pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 2x Laemmli SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins in the reaction mixture on a 10% SDS-polyacrylamide gel.

-

Detection and Quantification: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager system. The intensity of the radiolabeled phosphate incorporated into the GST-Atg101 substrate is quantified.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Autophagy and Apoptosis Markers

This protocol provides a general framework for assessing the cellular effects of this compound on autophagy and apoptosis.

Objective: To detect changes in the levels and post-translational modifications of key protein markers for autophagy (e.g., LC3B, p62) and apoptosis (e.g., cleaved Caspase-3, cleaved PARP) in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (typically 5-20 µM) or DMSO for the desired duration (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a metabolic assay such as MTT or MTS.

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cell culture reagents

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT assay only): Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 or IC50 for cell viability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting Unc51-like Autophagy Activating Kinase 1 (ULK1) overcomes adaptive drug resistance in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMP-activated protein kinase selectively inhibited by the type II inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. apexbt.com [apexbt.com]

SBI-0206965: A Technical Guide to a Dual ULK1/ULK2 Inhibitor for Autophagy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent, cell-permeable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2, critical initiators of the autophagy pathway. This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate the role of ULK1/ULK2 in autophagy and its therapeutic potential in various disease models, particularly in oncology.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of numerous diseases, including cancer. The ULK1 and ULK2 serine/threonine kinases are central to the initiation of autophagy.[1][2] this compound has emerged as a valuable chemical probe for elucidating the functions of ULK1 and ULK2 in this pathway.[2] Originally identified as a ULK1 inhibitor, it also demonstrates activity against the highly related ULK2 kinase.[3][4] This guide summarizes the key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways to facilitate the effective use of this compound in research settings.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ULK1 and ULK2.[5] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates essential for the formation of the autophagosome.[6] The inhibition of ULK1/ULK2 kinase activity blocks the initiation of the autophagy cascade, leading to an accumulation of autophagy substrates like p62 and a reduction in the processing of LC3-I to LC3-II.[7] In various cancer cell lines, this inhibition of autophagy has been shown to induce apoptosis and synergize with other anti-cancer agents.[7][8]

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| ULK1 | Kinase Assay | 108 | [3][4][9] |

| ULK2 | Kinase Assay | 711 | [3][4][9] |

| AMPK | Kinase Assay | Potent Inhibitor | [5][10][11] |

| FAK | Kinase Panel Screen | Inhibited | [9] |

| FLT3 | Kinase Panel Screen | Inhibited | [9] |

| Src | Kinase Panel Screen | Inhibited | [9] |

| Jak3 | Kinase Panel Screen | Inhibited | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | Concentration Range (µM) | Reference(s) |

| A498 (ccRCC) | Apoptosis Assay | Induces apoptosis during starvation | 5-20 | [4] |

| ACHN (ccRCC) | Apoptosis Assay | Induces apoptosis during starvation | 5-20 | [4] |

| SK-N-AS (Neuroblastoma) | Growth Assay | Reduces cell growth | Not specified | [7] |

| SH-SY5Y (Neuroblastoma) | Apoptosis Assay | Promotes apoptosis | Not specified | [7] |

| SK-N-DZ (Neuroblastoma) | Apoptosis Assay | Promotes apoptosis | Not specified | [7] |

| U87MG (Glioblastoma) | Apoptosis Assay | Enhances apoptosis with mTOR inhibition | Not specified | [5] |

| Breast Cancer Cells | Apoptosis Assay | Promotes apoptosis with doxorubicin | Not specified | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ULK1 Kinase Assay (In Vitro)

This protocol is adapted from methodologies described for the characterization of ULK1 inhibitors.[12]

Objective: To determine the in vitro inhibitory activity of this compound against ULK1 kinase.

Materials:

-

Recombinant human ULK1 enzyme

-

GST-Atg101 substrate

-

Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)

-

[γ-³²P]ATP

-

Cold ATP (100 µM final concentration)

-

This compound (various concentrations)

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing recombinant ULK1 enzyme and GST-Atg101 substrate in kinase buffer.

-

Add this compound at a range of concentrations to the reaction mixture. Include a DMSO vehicle control.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final concentration of 100 µM.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the GST-Atg101 substrate using a phosphorimager system.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Figure 2: Workflow for ULK1 Kinase Assay.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol is a standard method to measure autophagic flux by monitoring LC3-II turnover.[13][14]

Objective: To assess the effect of this compound on autophagic flux in cultured cells.

Materials:

-

Cultured cells (e.g., A549, SK-N-AS)

-

Complete cell culture medium

-

Starvation medium (e.g., EBSS)

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours). A separate set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.

-

Optional: Induce autophagy by replacing the complete medium with starvation medium during the last few hours of treatment.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with SDS-PAGE loading buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the lysosomal inhibitor.

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cultured cancer cells

-

96-well plates

-

Complete cell culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Visualizations

The following diagram illustrates the central role of the ULK1/2 complex in the autophagy signaling pathway and its regulation by key cellular sensors, mTORC1 and AMPK.

Figure 3: ULK1/2 Signaling Pathway in Autophagy.

Conclusion

This compound is a potent and selective dual inhibitor of ULK1 and ULK2, making it an indispensable tool for the study of autophagy. Its ability to modulate autophagy and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies, from understanding its fundamental mechanism of action to applying detailed experimental protocols for its characterization. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate its promising preclinical activity into clinical applications.

References

- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor this compound, an investigational agent for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockage of AMPK-ULK1 pathway mediated autophagy promotes cell apoptosis to increase doxorubicin sensitivity in breast cancer (BC) cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. selleckchem.com [selleckchem.com]

- 13. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 14. proteolysis.jp [proteolysis.jp]

SBI-0206965: A Dual Inhibitor of AMPK and ULK1 Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-0206965 has emerged as a potent small molecule inhibitor, initially identified for its high selectivity against the autophagy-initiating kinase ULK1. Subsequent research has revealed its significant inhibitory activity against AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This dual inhibitory capability positions this compound as a critical tool for investigating the intricate interplay between cellular metabolism and autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on AMPK and ULK1 signaling pathways, and detailed protocols for key experimental assays.

Introduction

AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) are serine/threonine kinases that play pivotal roles in cellular stress responses. AMPK acts as a master sensor of cellular energy status, while ULK1 is a key initiator of the autophagic process. The discovery of this compound as a dual inhibitor of both kinases provides a unique pharmacological tool to dissect their individual and combined functions in various physiological and pathological contexts, including cancer and metabolic disorders.

Mechanism of Action

This compound is a cell-permeable aminopyrimidine derivative that directly inhibits the kinase activity of both AMPK and ULK1.[1] Biochemical characterization has revealed that this compound acts as a mixed-type inhibitor of AMPK.[1] A co-crystal structure of the AMPK kinase domain in complex with this compound has shown that the drug occupies a pocket that partially overlaps with the ATP-binding site, classifying it as a type IIb inhibitor.[1]

Interestingly, treatment of cells with this compound can lead to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), despite the inhibition of its downstream targets.[2] This phenomenon is attributed to this compound promoting phosphorylation by the upstream kinase LKB1 at lower concentrations and increasing the cellular AMP:ATP ratio at higher concentrations.[2]

The inhibitory action of this compound is sensitive to the "gatekeeper" residue within the kinase domain.[3][4] Kinases with a large gatekeeper residue, particularly methionine, are more susceptible to inhibition by this compound.[3][4] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3][4]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes |

| ULK1 | 108 | Highly selective over ULK2.[5][6][7] |

| ULK2 | 711 | Approximately 7-fold less sensitive than ULK1.[5][6][7] |

| α1 AMPK | 400 | Potent inhibitor.[8] |

| α2 AMPK | 330 | Potent inhibitor.[8] |

Table 2: Cellular Assay Concentrations and Effects

| Cell Line | Concentration | Incubation Time | Observed Effect |

| A498 and ACHN cells | 5-20 µM | 24 hours | Induction of apoptosis during starvation.[6] |

| HEK293T cells | ~5 µM | Not Specified | Inhibition of Vps34 Ser249 and Beclin1 Ser15 phosphorylation.[9] |

| U2OS cells | 9.2 - 42 µM (IC50) | Not Specified | Inhibition of MK-8722-stimulated phosphorylation of ACC, GBF1, and Raptor.[10] |

| Murine Embryonic Fibroblasts | 10 µM | 1 hour | Inhibition of ULK1/2 kinase activity.[8] |

Signaling Pathways

This compound disrupts key signaling cascades by inhibiting AMPK and ULK1. The following diagrams illustrate the canonical pathways and the points of inhibition by this compound.

Caption: this compound inhibits both AMPK and ULK1, disrupting metabolic and autophagic signaling.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound against ULK1.[5]

Objective: To determine the IC50 of this compound for ULK1 kinase activity.

Materials:

-

Recombinant Flag-ULK1 (expressed in and purified from HEK293T cells)

-

Recombinant GST-Atg101 (substrate)

-

Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)

-

ATP (100 µM final concentration, containing γ-³²P-ATP)

-

This compound (various concentrations)

-

SDS-PAGE gels

-

PhosphorImager

Procedure:

-

Transfect HEK293T cells with a Flag-ULK1 expression vector.

-

After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated beads.

-

Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.

-

Set up the kinase reactions in kinase buffer containing 1 µg of GST-Atg101 as the substrate.

-

Add varying concentrations of this compound to the reactions.

-

Initiate the reaction by adding 100 µM ATP (spiked with γ-³²P-ATP).

-

Incubate the reactions for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen using a PhosphorImager and quantify the band corresponding to phosphorylated GST-Atg101.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.

Cellular Autophagy Inhibition Assay

This protocol describes a method to assess the effect of this compound on autophagy in cultured cells.

Objective: To determine if this compound inhibits autophagy in a cellular context.

Materials:

-

A498 or ACHN human kidney cancer cells

-

Earle's Balanced Salt Solution (EBSS) for starvation

-

This compound (0, 5, 10, 20 µM)

-

Lysis buffer

-

Primary antibodies against LC3B and p62

-

Secondary antibodies (HRP-conjugated)

-

Western blot apparatus and reagents

Procedure:

-

Plate A498 or ACHN cells and allow them to adhere overnight.

-

Induce autophagy by replacing the growth medium with EBSS (starvation medium).

-

Treat the cells with the indicated concentrations of this compound for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and p62. The accumulation of LC3B-I and p62 is indicative of autophagy inhibition.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the changes in LC3B-I/II and p62 levels relative to the control.

Off-Target Effects and Considerations

While this compound is a potent inhibitor of AMPK and ULK1, it is important to consider its potential off-target effects. A kinase screen against 140 human protein kinases revealed that this compound can inhibit other kinases, including members of the AMPK-related kinase family such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[3][4][11] Furthermore, at higher concentrations (≥25 µM), this compound has been shown to inhibit insulin signaling and glucose uptake in an AMPK-independent manner in C2C12 myotubes.[3][4][11] These findings underscore the importance of using appropriate controls and interpreting data with caution, particularly when using higher concentrations of the inhibitor.

Conclusion

This compound is a valuable research tool for the study of AMPK and ULK1 signaling. Its dual inhibitory activity allows for the investigation of the crosstalk between cellular energy sensing and autophagy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Careful consideration of its off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. AMP-activated protein kinase selectively inhibited by the type II inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. portlandpress.com [portlandpress.com]

- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. The ULK1/2 and AMPK Inhibitor this compound Blocks AICAR and Insulin-Stimulated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. BAY-3827 and this compound: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]

- 11. researchgate.net [researchgate.net]

SBI-0206965: A ULK1 Inhibitor Driving Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-0206965 is a potent and selective small-molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1] Emerging evidence robustly demonstrates that by inhibiting ULK1, this compound effectively triggers apoptosis in a variety of cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Regulation of Autophagy and Apoptosis

This compound primarily functions by targeting ULK1, a key initiator of the autophagy pathway. Autophagy is a cellular self-digestion process that is often upregulated in cancer cells to promote survival under stressful conditions. By inhibiting ULK1, this compound blocks this pro-survival mechanism.[1][2] This inhibition of autophagy, in turn, sensitizes cancer cells to apoptosis.

Furthermore, this compound has been shown to induce apoptosis through pathways independent of its effect on autophagy.[3] One such mechanism involves the destabilization of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3] This dual mechanism of action, modulating both autophagy and apoptosis, makes this compound a compelling molecule in the field of cancer biology.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from various studies, highlighting the potency and apoptotic effects of this compound in different cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of this compound

| Target | IC50 | Cell-free/Cell-based | Reference |

| ULK1 Kinase | 108 nM | Cell-free | [4][5] |

| ULK2 Kinase | 711 nM | Cell-free | [4][5] |

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration | Effect | Reference |

| A498, ACHN | Clear Cell Renal Carcinoma | 5-20 µM | Increased cleaved Caspase 8 and PARP | [6] |

| A549, H460, HCC827 | Non-Small Cell Lung Cancer | Dose-dependent | Impaired cell viability, induced apoptosis | [7][8] |

| SK-N-AS, SH-SY5Y, SK-N-DZ | Neuroblastoma | 10 µM | Increased cleaved PARP and Caspase 3 | [1] |

| Doxorubicin-resistant Breast Cancer Cells | Breast Cancer | Not specified | Promoted cell death and apoptosis when combined with doxorubicin | [9] |

Key Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.

Caption: this compound inhibits ULK1 to block pro-survival autophagy and destabilizes Bcl-2/Bcl-xL, leading to apoptosis.

Caption: A typical experimental workflow to assess this compound-induced apoptosis in cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the apoptotic effects of this compound. Specific details may vary based on the cell line and laboratory standards.

Cell Viability Assay (e.g., CCK-8)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis for Apoptotic Markers

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

-

Cell Preparation: Harvest the cells after this compound treatment and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of ULK1 for cancer therapy. Its ability to induce apoptosis through the dual modulation of autophagy and intrinsic apoptotic pathways underscores its potential as a standalone or combination therapeutic agent.[3][8] Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.[1] The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

- 1. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. SBI0206965, a novel inhibitor of Ulk1, suppresses non-small cell lung cancer cell growth by modulating both autophagy and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Blockage of AMPK-ULK1 pathway mediated autophagy promotes cell apoptosis to increase doxorubicin sensitivity in breast cancer (BC) cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cell Permeability of SBI-0206965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. Its utility as a chemical probe and potential therapeutic agent is fundamentally linked to its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the available data and methodologies for investigating the cell permeability of this compound. While direct quantitative permeability data from standardized in vitro assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) are not extensively reported in the public domain, the compound's demonstrated intracellular activity in numerous studies provides strong evidence of its cell-permeable nature. This guide will summarize the indirect evidence of cell permeability, detail relevant experimental protocols for its assessment, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound was initially identified as a highly selective inhibitor of ULK1, with a reported IC50 of 108 nM, exhibiting approximately 7-fold selectivity over the related kinase ULK2[1]. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cytoplasmic components. By inhibiting ULK1, this compound effectively blocks the autophagic process, leading to the accumulation of autophagic substrates and sensitizing cancer cells to apoptosis, particularly under conditions of nutrient stress[1][2].

Subsequent studies have revealed that this compound also inhibits AMP-activated protein kinase (AMPK) and several other kinases, suggesting a more complex pharmacological profile than initially described[3][4][5][6][7]. Despite these off-target activities, this compound remains a valuable tool for studying ULK1-dependent signaling and the broader consequences of autophagy inhibition. Its efficacy in various cell-based assays and in vivo models underscores its ability to cross cellular membranes and reach its intracellular targets[2][8][9][10].

Evidence of Cell Permeability

-

Intracellular Target Engagement: this compound has been shown to inhibit ULK1-mediated phosphorylation events within cells, demonstrating that it can reach its cytosolic target[1].

-

Cellular Phenotypes: Treatment of various cell lines with this compound elicits distinct cellular responses, including the inhibition of autophagy and induction of apoptosis, which are processes that occur within the cell[2][10].

-

In Vivo Efficacy: Studies in animal models have shown that this compound can inhibit tumor growth and modulate signaling pathways in vivo, indicating that it can be absorbed, distributed to tissues, and enter cells to exert its pharmacological effect[8][9][10]. One study specifically highlighted its adequate brain permeability[8].

Quantitative Data Summary

While specific cell permeability data is lacking, the following table summarizes the key quantitative data regarding the inhibitory activity of this compound from in vitro and cell-based assays, which indirectly attest to its ability to enter cells and engage its targets.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 108 nM | Cell-free kinase assay | ULK1 | [1] |

| IC50 | 711 nM | Cell-free kinase assay | ULK2 | [1] |

| Cellular EC50 | 2.4 µM | In-cell western blot (Beclin 1 Ser15 phosphorylation) | ULK1 | |

| Cytotoxicity IC50 | 5-10 µM | Cell viability assay | Various cancer cell lines | [8] |

Experimental Protocols for Assessing Cell Permeability

For researchers wishing to directly quantify the cell permeability of this compound, the following established methodologies are recommended.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in vitro prediction of oral drug absorption.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound stock solution in DMSO

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay. A low transport rate of Lucifer yellow (<1%) indicates a tight monolayer.

-

Transport Experiment (Apical to Basolateral - A-B):

-

Wash the monolayer with pre-warmed HBSS.

-

Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Transport Experiment (Basolateral to Apical - B-A):

-

Perform the experiment as described above, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This helps to identify the involvement of active efflux transporters.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active transport. An efflux ratio >2 suggests the involvement of active efflux.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a simpler and faster alternative to the Caco-2 assay for assessing passive permeability.

Materials:

-

PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution in DMSO

-

Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)

Protocol:

-

Membrane Formation: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Preparation of Solutions:

-

Prepare the acceptor solution by filling the wells of the acceptor plate with PBS.

-

Prepare the donor solution by dissolving this compound in PBS at a known concentration.

-

-

Permeability Assay:

-

Place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

-

Add the donor solution containing this compound to the wells of the donor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

-

Data Analysis: Calculate the effective permeability (Pe) in cm/s using a relevant equation provided by the PAMPA system manufacturer or from the literature.

Visualizations

ULK1 Signaling Pathway

Caption: ULK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caption: A generalized workflow for the Caco-2 cell permeability assay.

Conclusion

This compound is a valuable chemical probe for studying autophagy and a potential lead compound for therapeutic development. While direct quantitative data on its cell permeability is not widely published, the extensive body of literature demonstrating its intracellular activity provides strong evidence for its ability to cross the cell membrane. For researchers requiring precise permeability metrics, the Caco-2 and PAMPA assays are the recommended in vitro models. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for the rigorous investigation of the cell permeability of this compound and other small molecule inhibitors. A thorough understanding of a compound's membrane transport characteristics is essential for the interpretation of its biological activity and for its successful development as a research tool or therapeutic agent.

References

- 1. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAY-3827 and this compound: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]

- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

SBI-0206965: A Technical Guide on its Impact on Cancer Cell Survival via Dual Inhibition of Autophagy and Pro-Survival Signaling

Abstract: This document provides a comprehensive technical overview of SBI-0206965, a potent small molecule inhibitor of Unc-51-like autophagy-activating kinase 1 (ULK1). Initially identified for its high selectivity for ULK1 over the related ULK2, this compound disrupts a critical cell survival pathway known as autophagy, which is often hijacked by cancer cells to withstand stress and resist therapy.[1][2] This guide details the compound's mechanism of action, summarizing its dual ability to inhibit pro-survival autophagy and independently promote apoptosis. Quantitative data from various in vitro studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support researchers and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the serine/threonine kinase ULK1, a crucial initiator of the autophagy cascade.[1][3] Autophagy is a catabolic process that allows cells to degrade and recycle damaged organelles and proteins, a mechanism that cancer cells exploit to survive under metabolic stress or in response to chemotherapy.[2][4][5] By blocking this pathway, this compound compromises a key survival strategy of tumor cells.

1.1 Primary Target: ULK1 and Autophagy Inhibition this compound is an ATP-competitive inhibitor that potently targets ULK1.[6] Its action prevents the phosphorylation of downstream ULK1 substrates, such as Beclin1 and VPS34, which are essential for the formation of the autophagosome.[1][2][3] This targeted inhibition effectively halts the autophagy process at its earliest stage. The compound also shows inhibitory activity against the highly related kinase ULK2, albeit with approximately 7-fold less potency.[1]

1.2 Induction of Apoptosis The impact of this compound on cancer cell survival is twofold:

-

Via Autophagy Blockade: By inhibiting the pro-survival effects of autophagy, this compound sensitizes cancer cells to apoptosis, particularly under conditions of nutrient deprivation or when combined with other stressors like mTOR inhibitors or chemotherapy.[3][5][7]

-

Autophagy-Independent Apoptosis: this compound has been shown to promote apoptosis independently of its effect on autophagy. This is achieved in part through the destabilization of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of the caspase cascade and programmed cell death.[4][8]

1.3 Additional Targets: AMPK Subsequent studies have identified this compound as a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][9][10] Since AMPK can act as an upstream activator of ULK1, this inhibitory action may contribute to its overall anti-autophagic and anti-cancer effects. However, its activity against multiple kinases, including NUAK1 and MARK3/4, necessitates careful interpretation of experimental results, as some observed effects may be independent of ULK1 or AMPK inhibition.[6][11]

Quantitative Efficacy Data

The following tables summarize the quantitative data regarding the potency and cytotoxic effects of this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| ULK1 | 108 | Cell-free | [1][12][13] |

| ULK2 | 711 | Cell-free | [1][12][13] |

| AMPK | ~300 | Cell-free |[10] |

Table 2: Cytotoxicity and Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

|---|---|---|---|---|---|

| A549, H460, HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Suppressed cell viability, induced apoptosis | Dose-dependent | 72 h | [14] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Suppressed mTOR inhibition-induced autophagy | Not specified | Not specified | [7] |

| U87MG | Glioblastoma | Enhanced apoptosis (with mTOR inhibition) | Not specified | Not specified | [15] |

| SK-N-AS, SH-SY5Y, SK-N-DZ | Neuroblastoma | Reduced cell growth, promoted apoptosis | Not specified | 72 h | [5] |

| A498, ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | Induced apoptosis during starvation | 5-20 µM | 24 h | [13][16] |

| HL-60 | Acute Myeloid Leukemia (AML) | IC₅₀ of 18.92 µM | 18.92 µM | 24 h | [13] |

| C4-2, 22Rv1 | Prostate Cancer | Repressed cell growth | 10 µM | 7-21 days |[17] |

Table 3: Synergistic Effects of this compound with Other Agents

| Combination Agent | Cancer Type | Effect | Finding | Reference |

|---|---|---|---|---|

| mTOR inhibitors (e.g., AZD8055) | Lung Cancer | Synergistic Apoptosis | Increased apoptosis from 7% (mTORi alone) to 23% (combination) | [7][18] |

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Sensitization | Inhibited cisplatin-induced protective autophagy, promoting apoptosis | [4][8] |

| Daunorubicin | Acute Myeloid Leukemia (AML) | Enhanced Cytotoxicity | Inhibited drug-induced autophagy via the AMPK/ULK1 pathway | [7] |

| TRAIL | Neuroblastoma (SK-N-AS) | Sensitization | Enhanced TRAIL-induced cell death |[5] |

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the primary signaling pathways affected by this compound.

Caption: this compound inhibits the ULK1 kinase complex, blocking downstream signaling and autophagosome formation.

Caption: this compound induces apoptosis via autophagy inhibition and direct destabilization of Bcl-2/Bcl-xL.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1 In Vitro ULK1 Kinase Assay This protocol measures the direct inhibitory effect of this compound on ULK1 kinase activity.[1]

-

Cell Transfection: Transfect HEK-293T cells with a plasmid encoding Flag-tagged ULK1. Culture for 20-24 hours.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated to beads.

-

Washing: Wash the immunoprecipitate three times with IP buffer and once with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂).[1]

-

Kinase Reaction: Resuspend the beads in kinase buffer containing the substrate (e.g., 1 µg GST-Atg101), this compound at various concentrations, and 100 µM ATP mix (cold ATP spiked with γ-³²P-ATP).[1]

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination and Analysis: Stop the reaction by adding SDS loading buffer and boiling. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen. Image and quantify the ³²P signal using a PhosphorImager to determine the extent of substrate phosphorylation.[1]

4.2 Cell Viability Assay (CCK8/MTT) This assay assesses the impact of this compound on cancer cell proliferation and viability.[14]

-

Cell Seeding: Plate cancer cells (e.g., A549, H460) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired time period (e.g., 72 hours).[14] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

4.3 Western Blot Analysis This protocol is used to detect changes in protein expression and phosphorylation states following treatment.[1][16][19]

-

Sample Preparation: Treat cells with this compound for the specified time (e.g., 24 hours).[1] Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, p62, cleaved PARP, cleaved Caspase-8, p-AMPK) overnight at 4°C.[1][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Caption: A generalized workflow for evaluating the efficacy of this compound on cancer cell lines.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of autophagy in cancer. Its ability to inhibit ULK1, block the pro-survival autophagy pathway, and independently trigger apoptosis makes it an interesting compound for anti-cancer therapy.[4][5] It effectively suppresses cancer cell growth and can synergize with or sensitize tumors to conventional chemotherapies and other targeted agents.[3][7][8] However, its off-target effects, particularly on AMPK and other kinases, highlight the need for cautious data interpretation and the development of even more selective ULK1/2 inhibitors for clinical translation.[6][11] Future research should focus on leveraging the dual mechanism of this compound to design novel combination therapies and on developing derivatives with improved selectivity and pharmacokinetic properties.[15][18]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SBI0206965, a novel inhibitor of Ulk1, suppresses non-small cell lung cancer cell growth by modulating both autophagy and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor this compound, an investigational agent for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.abcam.com [docs.abcam.com]

SBI-0206965: A Technical Guide to a Dual ULK1/AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent, cell-permeable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK). Initially identified as a selective ULK1 inhibitor, it has demonstrated significant effects on the autophagy signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound. The information is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in oncology and metabolic diseases.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[[5-bromo-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]oxy]-N-methyl-benzamide, is a complex molecule with distinct chemical features that contribute to its biological activity.[1] Its structure is characterized by a central pyrimidine ring, a trimethoxyphenylamino group, and a bromo-substituted N-methylbenzamide moiety.

| Property | Value | Reference |

| IUPAC Name | 2-[[5-bromo-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]oxy]-N-methyl-benzamide | [1] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Molecular Formula | C21H21BrN4O5 | [1][2] |

| Molecular Weight | 489.3 g/mol | [1][2] |

| CAS Number | 1884220-36-3 | [1][2] |

| logP | 3.8 | [3] |